S-(2-(6-(4-(3-(Dimethylamino)propoxy)phenylsulfonamido)pyridin-3-yl)-2-oxoethyl) ethanethioate
Overview
Description
KD 5170 is a novel compound known for its potent inhibition of histone deacetylases. Histone deacetylases are enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. KD 5170 has shown broad-spectrum antitumor activity both in vitro and in vivo, making it a promising candidate for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
KD 5170 is synthesized through a series of chemical reactions starting from readily available starting materials. The synthesis involves the formation of a mercaptoketone moiety, which is crucial for its histone deacetylase inhibitory activity. The synthetic route includes steps such as nucleophilic substitution, oxidation, and condensation reactions. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of KD 5170 follows similar synthetic routes but on a larger scale. The process is optimized for scalability, cost-effectiveness, and environmental sustainability. This involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques to produce KD 5170 in bulk quantities while maintaining high quality and consistency .
Chemical Reactions Analysis
Types of Reactions
KD 5170 undergoes various chemical reactions, including:
Oxidation: KD 5170 can be oxidized to form sulfoxide and sulfone derivatives.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: KD 5170 can undergo nucleophilic substitution reactions to form various analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxide, sulfone, and thiol derivatives, which can be further modified to enhance the biological activity and selectivity of KD 5170 .
Scientific Research Applications
KD 5170 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of histone deacetylases and their role in gene regulation.
Biology: Employed in research to understand the epigenetic regulation of gene expression and its impact on cellular processes.
Medicine: Investigated for its potential as an anticancer agent, particularly in the treatment of hematological malignancies and solid tumors.
Industry: Utilized in the development of new therapeutic agents and as a reference compound in drug discovery and development .
Mechanism of Action
KD 5170 exerts its effects by inhibiting histone deacetylases, leading to the accumulation of acetylated histones. This results in an open chromatin structure and increased transcriptional activity of tumor suppressor genes. The compound targets both class I and class II histone deacetylases, coordinating the catalytic zinc ion in the active site of the enzyme. This inhibition disrupts the deacetylation process, leading to cell cycle arrest, apoptosis, and reduced tumor growth .
Comparison with Similar Compounds
Similar Compounds
Vorinostat: Another histone deacetylase inhibitor used in the treatment of cutaneous T-cell lymphoma.
Romidepsin: A cyclic peptide that inhibits histone deacetylases and is used in the treatment of peripheral T-cell lymphoma.
Panobinostat: A pan-histone deacetylase inhibitor used in combination with other drugs for the treatment of multiple myeloma
Uniqueness of KD 5170
KD 5170 is unique due to its mercaptoketone-based structure, which provides distinct pharmacological properties compared to other histone deacetylase inhibitors. Its broad-spectrum activity against various histone deacetylase isoforms and its ability to induce oxidative stress and DNA damage in cancer cells make it a promising candidate for further development as an anticancer agent .
Properties
IUPAC Name |
S-[2-[6-[[4-[3-(dimethylamino)propoxy]phenyl]sulfonylamino]pyridin-3-yl]-2-oxoethyl] ethanethioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O5S2/c1-15(24)29-14-19(25)16-5-10-20(21-13-16)22-30(26,27)18-8-6-17(7-9-18)28-12-4-11-23(2)3/h5-10,13H,4,11-12,14H2,1-3H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXWBUKMWZKTHCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC(=O)C1=CN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OCCCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
940943-37-3 | |
Record name | KD-5170 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0940943373 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | KD-5170 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26UQK478QL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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